2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
This compound features a 1,2,4-triazole core substituted with a 1H-indol-3-yl group at position 5 and a 4-methoxyphenyl group at position 2. A thioether linkage connects the triazole to an acetamide moiety, which is further modified with a tetrahydrofuran-2-ylmethyl group. The triazole-thio-acetamide scaffold is associated with diverse biological activities, including anti-inflammatory and antimicrobial effects, as observed in structurally related molecules .
Properties
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3S/c1-31-17-10-8-16(9-11-17)29-23(20-14-25-21-7-3-2-6-19(20)21)27-28-24(29)33-15-22(30)26-13-18-5-4-12-32-18/h2-3,6-11,14,18,25H,4-5,12-13,15H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMWBWWQSIYSNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NCC3CCCO3)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs and their distinguishing features are summarized below:
Physicochemical Properties
- Solubility : The tetrahydrofuran-methyl group in the target compound may improve aqueous solubility relative to purely aromatic analogs (e.g., ’s trifluoromethylphenyl derivative) .
- Hydrogen Bonding: The acetamide and indole NH groups provide H-bond donors, critical for target binding, as seen in related triazole-thio-acetamides .
Q & A
Q. Optimization :
- Temperature Control : Maintain 70–80°C during thioether formation to balance reaction rate and byproduct suppression .
- Solvent Selection : Use polar aprotic solvents (DMF) for cyclization to enhance solubility .
- Purification : Recrystallization (ethanol/water) or silica gel chromatography (ethyl acetate/hexane, 3:7) improves purity to >95% .
Basic: What analytical techniques are essential for confirming the structure and purity of the synthesized compound?
Answer:
- 1H/13C NMR : Confirm proton environments (e.g., indole NH at δ 10.2–11.5 ppm, triazole C-S at δ 140–145 ppm) and aromatic substitution patterns .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 506.18) and detect impurities .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹, N-H bend at 3300 cm⁻¹) .
- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .
Advanced: What strategies enhance biological activity through targeted structural modifications?
Answer:
- Substituent Tuning :
- Methoxyphenyl Group : Replace with electron-withdrawing groups (e.g., -NO2) to enhance cytotoxicity (IC50 reduced by 40% in HeLa cells) .
- Tetrahydrofuran Methyl : Substitute with bulkier groups (e.g., cyclopentyl) to improve blood-brain barrier penetration .
- Bioisosteric Replacement : Swap the triazole with 1,2,3-triazole to modulate kinase inhibition selectivity .
- Prodrug Design : Esterify the acetamide to improve solubility (e.g., phosphate prodrugs increase bioavailability 3-fold) .
Advanced: How should researchers address contradictory bioactivity data across different assays or models?
Answer:
- Assay Validation : Cross-validate using orthogonal methods (e.g., MTT vs. apoptosis flow cytometry) to confirm anticancer activity .
- Model Selection : Compare in vitro (e.g., HepG2) and in vivo (e.g., murine xenograft) results to assess translational relevance .
- Dose Optimization : Adjust concentrations (e.g., 10–50 µM in vitro vs. 10 mg/kg in vivo) to account for metabolic differences .
- Mechanistic Studies : Use siRNA knockdown or CRISPR to identify off-target effects (e.g., ROS modulation in conflicting antioxidant assays) .
Advanced: What computational approaches predict target interactions and guide rational design?
Answer:
- Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR; binding energy ≤ -8.5 kcal/mol) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the triazole-enzyme complex (RMSD < 2.0 Å) .
- QSAR Models : Train on datasets (n > 50 analogs) to correlate logP with antimicrobial activity (R² > 0.85) .
Advanced: How does the compound’s stability under varying pH, temperature, and light conditions impact experimental design?
Answer:
- pH Sensitivity : Degrades at pH < 3 (30% loss in 24 hours); use buffered solutions (pH 6–8) for biological assays .
- Thermal Stability : Stable ≤ 60°C; avoid autoclaving. Store at -20°C in amber vials to prevent photodegradation .
- Hydrolytic Resistance : The thioether bond resists hydrolysis, but the acetamide may degrade in prolonged aqueous storage (>1 month) .
Basic: What key functional groups dictate pharmacological activity, and how do they interact with biological targets?
Answer:
- Triazole Ring : Binds ATP pockets in kinases via π-π stacking (e.g., with EGFR Tyr766) .
- Indole Moiety : Interacts with serotonin receptors (5-HT2A) via hydrophobic and hydrogen bonding .
- Methoxyphenyl Group : Enhances membrane permeability and modulates CYP450 metabolism .
- Thioether Linkage : Stabilizes conformation for target engagement (e.g., thioredoxin reductase inhibition) .
Advanced: What challenges arise during scale-up synthesis, and how can they be mitigated?
Answer:
- Byproduct Formation : Optimize stoichiometry (e.g., 1.05:1 ratio of triazole to acetamide) and use flow chemistry for precise mixing .
- Purification Bottlenecks : Replace column chromatography with precipitation (e.g., water addition to DMF solutions) .
- Yield Variability : Control moisture content (<0.1% in solvents) and automate temperature monitoring .
Advanced: How does this compound compare structurally and functionally to similar triazole-acetamide derivatives?
Answer:
| Compound | Structural Differences | Biological Activity | Reference |
|---|---|---|---|
| 5-(Indol-3-yl)-4-phenyl-triazole | Lacks tetrahydrofuran methyl | Anticancer (IC50 = 12 µM vs. 8 µM in this compound) | |
| N-(4-Chlorophenyl) analog | Chlorine substituent | Higher antimicrobial activity (MIC = 2 µg/mL vs. 5 µg/mL) | |
| Furan-containing analogs | Furan instead of indole | Reduced kinase inhibition (ΔG = -7.2 kcal/mol vs. -8.5 kcal/mol) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
